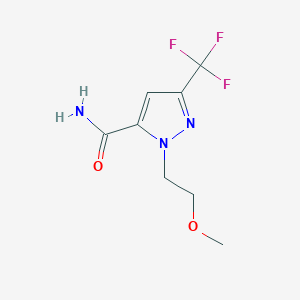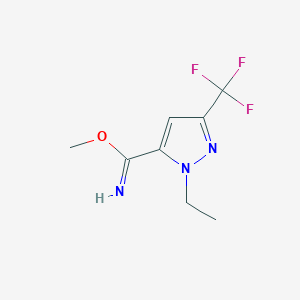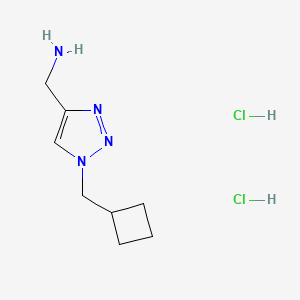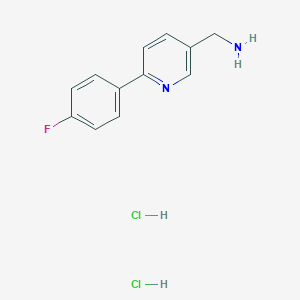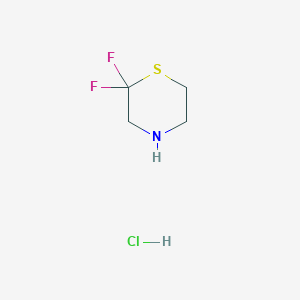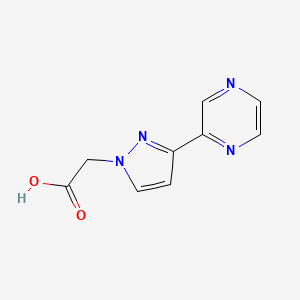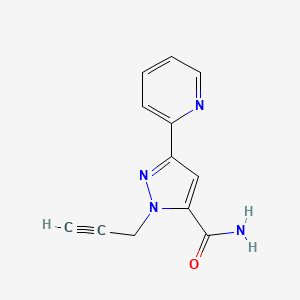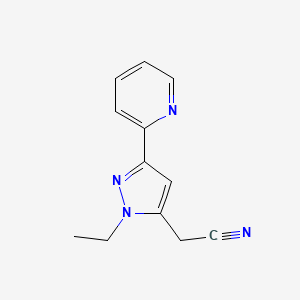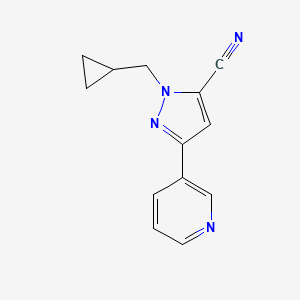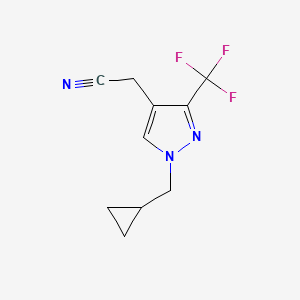
2-(1-(cyclopropylméthyl)-3-(trifluorométhyl)-1H-pyrazol-4-yl)acétonitrile
Vue d'ensemble
Description
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a trifluoromethyl group (-CF3) and a cyclopropylmethyl group attached to it .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone with hydrazine. The trifluoromethyl group could potentially be introduced through a nucleophilic substitution or addition reaction .Molecular Structure Analysis
The trifluoromethyl group is electron-withdrawing, which could impact the reactivity of the compound. The cyclopropylmethyl group could add steric bulk .Chemical Reactions Analysis
The compound could potentially undergo reactions at the pyrazole ring, such as electrophilic aromatic substitution. The trifluoromethyl group might also be susceptible to reactions, such as nucleophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its exact structure, including the positions of the substituents on the pyrazole ring .Applications De Recherche Scientifique
Synthèse Organique
Ce composé peut servir d'intermédiaire organique dans la synthèse organique . La synthèse organique est une méthode de préparation de composés organiques. C'est une stratégie scientifique pour assembler des composants simples en molécules complexes.
Préparation d'Autres Composés
Il est utilisé dans la préparation de la cyclopropyl-2 acétophénone et du chlorure de cyclopropylacétyle . Ces composés ont diverses applications dans différents domaines de la chimie.
Produits Agrochimiques
Ce composé est utilisé dans la préparation de produits agrochimiques . Les produits agrochimiques sont des produits chimiques utilisés en agriculture, notamment les pesticides, les insecticides, les fongicides, les herbicides et les engrais chimiques.
Produits Pharmaceutiques
Il est également utilisé dans l'industrie pharmaceutique . L'industrie pharmaceutique découvre, développe, produit et commercialise des médicaments ou des médicaments pharmaceutiques à utiliser comme médicaments.
Domaines des Colorants
Ce composé est utilisé dans les domaines des colorants . Les colorants sont des substances qui sont appliquées sur des substrats pour donner de la couleur par un processus qui modifie, au moins temporairement, toute structure cristalline des substances colorées.
Chimie des Composés Trifluorométhylés
Le groupe trifluorométhyle dans ce composé présente un intérêt dans le domaine de la chimie des composés trifluorométhylés . Les composés trifluorométhylés ont des applications dans les produits pharmaceutiques, les produits agrochimiques et la science des matériaux.
Mécanisme D'action
Target of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The mode of action of 2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile involves the trifluoromethylation of carbon-centered radical intermediates . This compound can proceed in good yields for various substrates in the presence of a catalytic amount of CuOAc and 2,4,6-collidine in ethyl acetate under mild reaction conditions at room temperature .
Biochemical Pathways
The compound is involved in the process of trifluoromethylation, which is a key reaction in the synthesis of many pharmaceuticals and agrochemicals .
Result of Action
The compound’s trifluoromethylation activity suggests that it may modify the properties of other molecules, potentially affecting their function .
Action Environment
The compound’s reaction conditions suggest that it can operate effectively at room temperature in the presence of certain catalysts .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the trifluoromethyl group is known to enhance the compound’s binding affinity to certain enzymes, potentially acting as an inhibitor or activator depending on the context . The cyclopropylmethyl group may also contribute to the compound’s stability and reactivity in biochemical environments .
Cellular Effects
The effects of 2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses . Additionally, it may affect the expression of specific genes involved in metabolic pathways, thereby impacting cellular function and homeostasis .
Molecular Mechanism
At the molecular level, 2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. The trifluoromethyl group enhances the compound’s ability to form stable interactions with target proteins, potentially leading to enzyme inhibition or activation . Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained alterations in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of 2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At excessively high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s presence can alter the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions are crucial for understanding the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of 2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile within cells and tissues are essential for its biochemical activity. The compound may interact with specific transporters or binding proteins, facilitating its movement across cellular membranes . Additionally, its localization and accumulation within certain cellular compartments can influence its efficacy and function .
Subcellular Localization
The subcellular localization of 2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can enhance or inhibit its interactions with biomolecules, thereby modulating its overall biochemical effects .
Propriétés
IUPAC Name |
2-[1-(cyclopropylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3/c11-10(12,13)9-8(3-4-14)6-16(15-9)5-7-1-2-7/h6-7H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSOVHCVXZWOAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C(F)(F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


